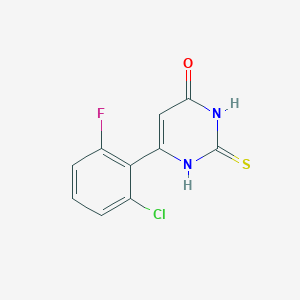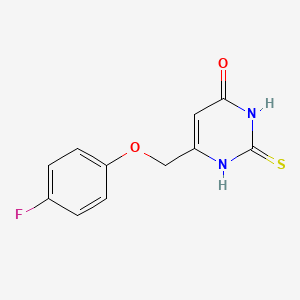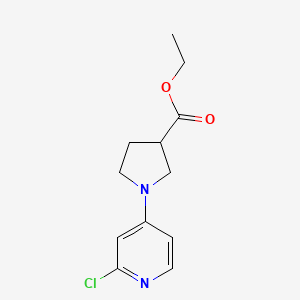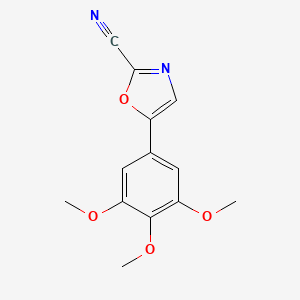
6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(2-Chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is an organic compound with the molecular formula C7H3ClFN2O2. It is a colorless, crystalline solid with a melting point of 141-142°C and a boiling point of 271°C. It is soluble in water and ethanol, and insoluble in diethyl ether. 6-(2-Chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Synthesis and Structural Exploration
Researchers have developed efficient synthetic routes for pyrimidine derivatives, including those related to "6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione". These processes aim to explore the chemical structures, spectral properties, and computational aspects of these compounds. For instance, a study detailed the synthesis of novel heterocycle derivatives, providing insights into their electronic structures through spectral techniques and computational methods such as density functional theory (DFT) and time-dependent DFT computations, highlighting their potential in chemical research and development (Ashraf et al., 2019).
Crystal Structure Analysis
Crystallographic studies are crucial for understanding the molecular and structural characteristics of pyrimidine derivatives. Investigations into the crystal structures of various pyrimidine diones have revealed the formation of specific molecular arrangements, such as centrosymmetric dimers, through intermolecular interactions. These studies provide valuable information for the design of molecules with desired chemical and physical properties (Wolska & Herold, 2000).
Antimicrobial Activity
Some derivatives of pyrimidine diones have been evaluated for their antimicrobial properties, indicating the potential of these compounds in the development of new antibacterial agents. The structural diversity of these compounds allows for significant variation in biopharmaceutical properties, which is reflected in their activity against different bacterial strains. This aspect of research highlights the compound's applicability in addressing medical challenges related to bacterial infections (Vlasov et al., 2022).
Herbicidal Activities
The exploration of pyrimidine diones in agricultural chemistry includes the synthesis and evaluation of their herbicidal activities. Research in this area focuses on the development of compounds that show promising herbicidal effectiveness against various plant species, contributing to the advancement of agricultural practices and pest management strategies (Huazheng, 2013).
Propriétés
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-5-2-1-3-6(12)9(5)7-4-8(15)14-10(16)13-7/h1-4H,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISOSAPWIDZLOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC(=O)NC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chloro-6-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-(2-Aminophenyl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1491850.png)
![(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1491851.png)
![1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridine-5-carboximidamide](/img/structure/B1491854.png)
![6-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)pyridin-3-amine](/img/structure/B1491855.png)
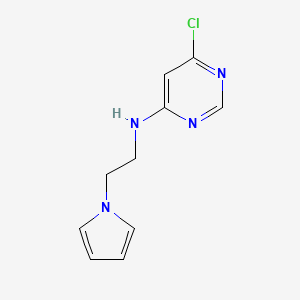
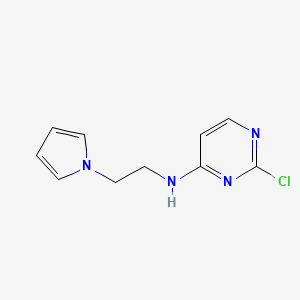

![(6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1491859.png)

